

In-Depth Technical Guide to the Physicochemical Properties of Carboxymefloquine-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carboxymefloquine-d3**

Cat. No.: **B12415835**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Carboxymefloquine-d3**, a deuterated analog of Carboxymefloquine, the primary metabolite of the antimalarial drug Mefloquine. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of analytical standards.

Core Physicochemical Properties

Carboxymefloquine-d3 is a stable isotope-labeled version of Carboxymefloquine, utilized as an internal standard in quantitative bioanalytical assays. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the chemical behavior of the molecule.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for both **Carboxymefloquine-d3** and its non-deuterated counterpart, Carboxymefloquine. It is important to note that experimentally determined data for many of these properties are not readily available in the public domain.

Table 1: Physicochemical Properties of **Carboxymefloquine-d3**

Property	Value	Source
Chemical Name	2,8-Bis(trifluoromethyl)quinoline-4-carboxylic-3,5,6-d3 Acid	
CAS Number	2469206-35-5	
Molecular Formula	C ₁₂ H ₂ D ₃ F ₆ NO ₂	
Molecular Weight	312.18 g/mol	
Appearance	Light Brown Solid	
Melting Point	Data not available	
Boiling Point	Data not available	
Aqueous Solubility	Data not available	
pKa	Data not available	
logP	Data not available	

Table 2: Physicochemical Properties of Carboxymefloquine

Property	Value	Source
Chemical Name	2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid	
CAS Number	35853-50-0	
Molecular Formula	<chem>C12H5F6NO2</chem>	
Molecular Weight	309.164 g/mol	
Appearance	Solid	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Methanol (Slightly)	
pKa (Predicted)	1.47 ± 0.10	
logP	Data not available	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Carboxymefloquine-d3** are not specifically described in the available literature. However, the following are generalized, standard methodologies that would be appropriate for characterizing this compound.

Melting Point Determination

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

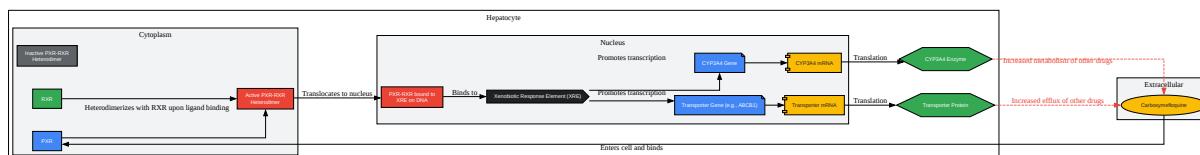
- **Sample Preparation:** A small amount of the dry, powdered **Carboxymefloquine-d3** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.

- Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

- Sample Preparation: An excess amount of **Carboxymefloquine-d3** is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **Carboxymefloquine-d3** in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

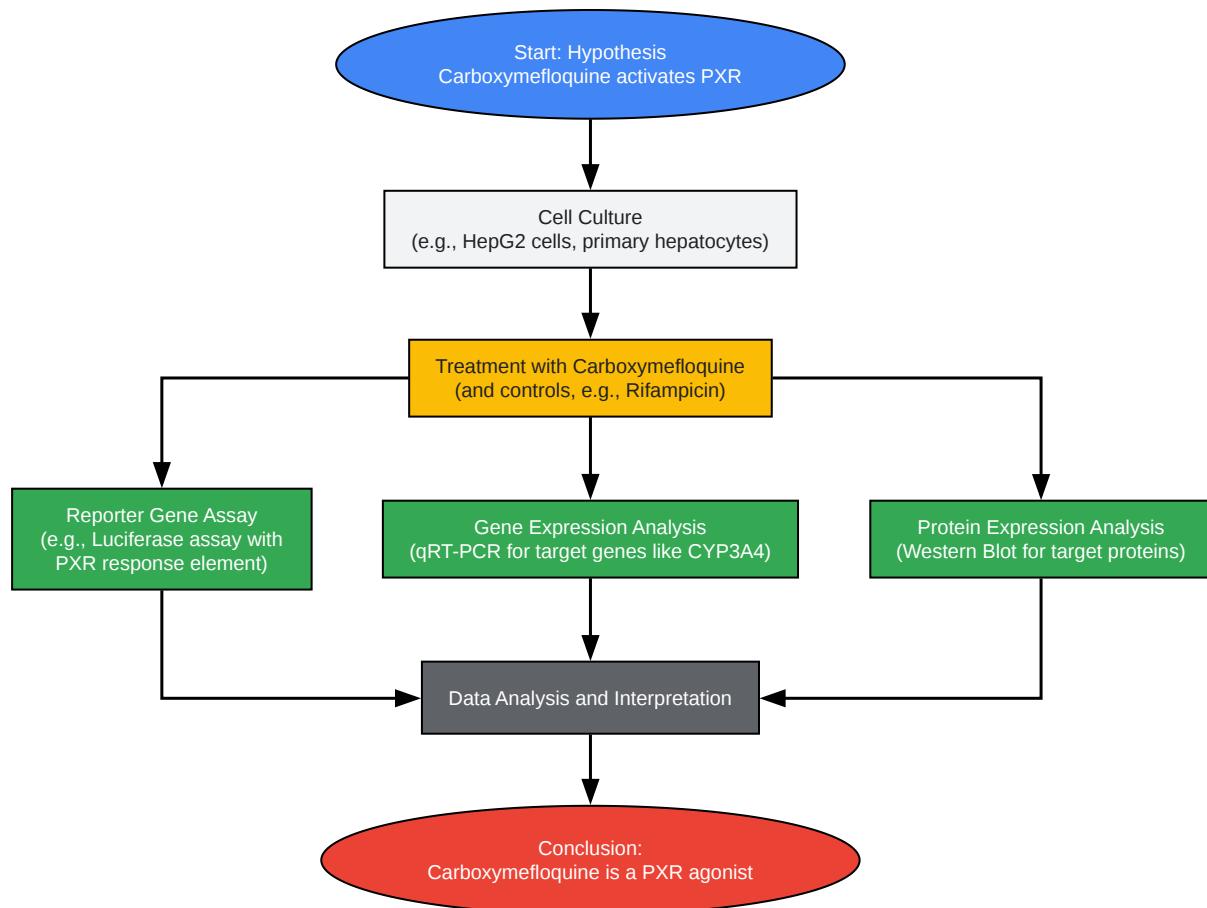

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.

- Sample Preparation: A known amount of **Carboxymefloquine-d3** is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH of the solution is continuously monitored with a calibrated pH electrode.
- Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at which half of the acidic functional groups have been neutralized. For a carboxylic acid, this corresponds to the midpoint of the titration curve.

Biological Interaction: Signaling Pathway

Carboxymefloquine, the non-deuterated form of the compound, has been identified as an agonist of the Pregnan X Receptor (PXR). PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in drug metabolism and transport. The activation of PXR by Carboxymefloquine can lead to drug-drug interactions by inducing the expression of cytochrome P450 enzymes and drug transporters.



[Click to download full resolution via product page](#)

Caption: PXR activation by Carboxymefloquine.

Experimental Workflow for Investigating PXR Activation

The following diagram outlines a typical experimental workflow to investigate the activation of PXR by a compound like Carboxymefloquine.

[Click to download full resolution via product page](#)

Caption: Workflow for PXR activation studies.

- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of Carboxymefloquine-d3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12415835#physicochemical-properties-of-carboxymefloquine-d3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com